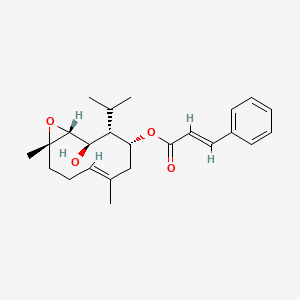
Cinnamoylechinadiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of cinnamoylechinadiol involves extraction from natural sources it is known that the compound can be isolated from plants using standard phytochemical extraction techniques .
Chemical Reactions Analysis
Cinnamoylechinadiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cinnamoylechinadiol involves its interaction with specific molecular targets. It has been shown to exhibit inhibitory activity against therapeutic targets of SARS-CoV-2, including spike glycoprotein, Papain-like protease, and 3C-like proteinase . These interactions disrupt the viral replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Cinnamoylechinadiol is similar to other phytochemicals such as glabridin and neral, which are also derived from natural sources like Licorice and lemongrass . this compound is unique in its specific binding affinities and potential therapeutic applications . The following compounds are similar to this compound:
Glabridin: Derived from Licorice, it exhibits similar antiviral properties.
Neral: Obtained from lemongrass, it also shows potential as an antiviral agent.
This compound stands out due to its specific interactions with SARS-CoV-2 therapeutic targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,6E,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9+/t19-,21-,22-,23-,24+/m1/s1 |
InChI Key |
JBAYXBWJNDAHDZ-DXAOZSIRSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@H](O2)[C@@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C3=CC=CC=C3)C(C)C)O)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















